molecular formula C17H21N3O3S2 B2905910 (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide CAS No. 887200-20-6

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide

Cat. No.: B2905910
CAS No.: 887200-20-6
M. Wt: 379.49
InChI Key: HFLCRHZWAQXOMA-ZPHPHTNESA-N
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Description

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide is a complex organic compound that belongs to the class of benzo[d]thiazole derivatives. These compounds are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties. The unique structure of this compound, featuring a benzo[d]thiazole core with an allyl group and a sulfamoyl moiety, makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

The synthesis of (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow chemistry techniques to enhance efficiency and safety.

Chemical Reactions Analysis

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or a diol using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).

    Reduction: The compound can undergo reduction reactions, particularly at the sulfamoyl group, using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The benzo[d]thiazole core can participate in nucleophilic substitution reactions, where the sulfamoyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) and acetonitrile, as well as catalysts like palladium and bases such as triethylamine.

Comparison with Similar Compounds

Similar compounds to (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide include:

Properties

IUPAC Name

N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S2/c1-2-10-20-14-9-8-13(25(18,22)23)11-15(14)24-17(20)19-16(21)12-6-4-3-5-7-12/h2,8-9,11-12H,1,3-7,10H2,(H2,18,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFLCRHZWAQXOMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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